molecular formula C7H7NO3 B13125902 3-Hydroxy-5-methoxypicolinaldehyde

3-Hydroxy-5-methoxypicolinaldehyde

Cat. No.: B13125902
M. Wt: 153.14 g/mol
InChI Key: UWKURBZNZFNHRD-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxypicolinaldehyde is an organic compound belonging to the class of picolinaldehydes It is characterized by the presence of a hydroxyl group at the 3-position and a methoxy group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxypicolinaldehyde typically involves the functionalization of the pyridine ring. One common method is the hydroxylation of 5-methoxypicolinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-hydroxy-5-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 3-hydroxy-5-methoxypicolinyl alcohol.

    Substitution: Formation of various substituted picolinaldehydes depending on the reagent used.

Scientific Research Applications

3-Hydroxy-5-methoxypicolinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of metabolic pathways.

Comparison with Similar Compounds

  • 3-Hydroxy-4-methoxypicolinaldehyde
  • 3-Hydroxy-5-methoxypyridine
  • 5-Methoxypicolinaldehyde

Comparison: 3-Hydroxy-5-methoxypicolinaldehyde is unique due to the specific positioning of the hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-hydroxy-5-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3

InChI Key

UWKURBZNZFNHRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C=O)O

Origin of Product

United States

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